molecular formula C9H10O3 B155009 2-(2-Methylphenoxy)acetic acid CAS No. 1878-49-5

2-(2-Methylphenoxy)acetic acid

Cat. No.: B155009
CAS No.: 1878-49-5
M. Wt: 166.17 g/mol
InChI Key: QJVXBRUGKLCUMY-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)acetic acid, also known as ortho-tolyloxyacetic acid, is an organic compound with the molecular formula C9H10O3. It is characterized by the presence of a phenoxy group substituted with a methyl group at the ortho position and an acetic acid moiety. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Scientific Research Applications

2-(2-Methylphenoxy)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor in the synthesis of bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, plastics, and rubber additives

Safety and Hazards

2-(2-Methylphenoxy)acetic acid is considered hazardous. It can cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in well-ventilated areas .

Mechanism of Action

Target of Action

It has been used in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it’s involved in.

Mode of Action

Its chemical structure suggests that it could potentially participate in reactions involving its carboxylic acid and ether functional groups. For instance, the carboxylic acid group could engage in hydrogen bonding or deprotonation reactions, while the ether group could participate in cleavage reactions .

Biochemical Pathways

One potential pathway could involve the cleavage of the ether linkage, yielding mcp and acetate acid .

Result of Action

It has been used in the synthesis of potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) , suggesting that it could have a role in modulating these receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)acetic acid typically involves the reaction of ortho-cresol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ortho-cresol attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(2-Methylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ortho-methyl substitution differentiates it from other phenoxyacetic acids, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(2-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVXBRUGKLCUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041441
Record name (2-Methylphenoxy)acetic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-49-5, 67649-70-1
Record name (2-Methylphenoxy)acetic acid
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Record name 2-(2-Methylphenoxy)acetic acid
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Record name Acetic acid, 2-(methylphenoxy)-
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Record name 1878-49-5
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Record name (2-Methylphenoxy)acetic acid
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Record name o-tolyloxyacetic acid
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Record name 2-(2-METHYLPHENOXY)ACETIC ACID
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Synthesis routes and methods

Procedure details

To a stirred solution of o-cresol (200 mg, 1.85 mmol) in MeCN (5 mL) was added ethyl bromoacetate (461 mg, 2.78 mmol) and K2CO3 (766 mg, 5.55 mmol). The mixture was stirred at 80° C. for 4 hours. The mixture was filtered and the filtrate concentrated. NaOH (150 mg, 3.70 mmol) and H2O/EtOH (1:1, 10 mL) was then added to the mixture and the mixture stirred at 50° C. for 4 hours. After cooling, the mixture was acidified by adding 1M HCl then extracted with ethyl acetate (2×30 mL). The combined organic extracts were washed with brine (30 mL), dried over anhydrous Na2SO4 and concentrated. The residue was used directly in the next step without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
461 mg
Type
reactant
Reaction Step One
Name
Quantity
766 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
H2O EtOH
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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